NNC-55-0396 Free base
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Overview
Description
NNC-55-0396 free base is a highly selective T-type calcium channel blocker. It is known for its ability to inhibit T-type calcium channels, specifically Cav3.1 T-type channels, with an IC50 value of 6.8 μM .
Preparation Methods
The synthesis of NNC-55-0396 free base involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various forms, including its dihydrochloride salt .
Chemical Reactions Analysis
NNC-55-0396 free base undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
NNC-55-0396 free base has a wide range of scientific research applications, including:
Neurological Disease Research: The compound is used to study the role of T-type calcium channels in neurological disorders.
Cancer Research: this compound inhibits angiogenesis by suppressing hypoxia-inducible factor-1α signal transduction.
Cardiovascular Research: The compound is used to investigate the role of T-type calcium channels in cardiovascular diseases.
Pharmacological Studies: This compound is employed in various pharmacological studies to understand its effects on different biological systems.
Mechanism of Action
NNC-55-0396 free base exerts its effects by inhibiting T-type calcium channels. The compound specifically targets Cav3.1 T-type channels, blocking the influx of calcium ions into cells. This inhibition leads to a reduction in calcium-dependent cellular processes, such as neurotransmitter release and muscle contraction . Additionally, this compound suppresses mitochondrial reactive oxygen species-mediated hypoxia-inducible factor-1α expression, thereby inhibiting angiogenesis and tumor growth .
Comparison with Similar Compounds
NNC-55-0396 free base is unique due to its high selectivity for T-type calcium channels. Similar compounds include:
Properties
CAS No. |
357400-14-7 |
---|---|
Molecular Formula |
C30H38FN3O2 |
Molecular Weight |
491.6 g/mol |
IUPAC Name |
[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] cyclopropanecarboxylate |
InChI |
InChI=1S/C30H38FN3O2/c1-20(2)28-24-13-12-23(31)19-22(24)14-15-30(28,36-29(35)21-10-11-21)16-18-34(3)17-6-9-27-32-25-7-4-5-8-26(25)33-27/h4-5,7-8,12-13,19-21,28H,6,9-11,14-18H2,1-3H3,(H,32,33)/t28-,30-/m0/s1 |
InChI Key |
VHHVPDKNKPNKHY-JDXGNMNLSA-N |
SMILES |
CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)C5CC5)C=C(C=C2)F |
Isomeric SMILES |
CC(C)[C@H]1C2=C(CC[C@@]1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)C5CC5)C=C(C=C2)F |
Canonical SMILES |
CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)C5CC5)C=C(C=C2)F |
Synonyms |
(1S,2S)-2-(2-(N-((3-benzimidazol-2-yl)propyl)-N-methylamino)ethyl)-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphtyl cyclopropanecarboxylate dihydrochloride (1S,2S)-2-(2-(N-((3-benzoimidazol-2-yl)propyl)-N-methylamino)ethyl)-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphtyl valeroate dihydrochloride NNC 55-0396 NNC-55-0396 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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